![molecular formula C8H17N3O B1490555 2-(3-aminoazetidin-1-yl)-N-propylacetamide CAS No. 1342438-93-0](/img/structure/B1490555.png)
2-(3-aminoazetidin-1-yl)-N-propylacetamide
Overview
Description
The compound “2-(3-aminoazetidin-1-yl)ethan-1-ol” has a CAS Number of 1409292-18-7 . It is a liquid at room temperature and has a molecular weight of 116.16 .
Molecular Structure Analysis
The InChI code for “2-(3-aminoazetidin-1-yl)ethan-1-ol” is 1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 . This can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 116.16 .Scientific Research Applications
Synthesis of β-Lactam Antibiotics
The core structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” is similar to that of β-lactam antibiotics, which are crucial for their antibacterial activity. This compound can be used as a starting material or intermediate in the synthesis of novel β-lactam antibiotics . The ability to introduce various substituents at the N-1 and C-4 positions of the azetidinone ring allows for the creation of diverse antibiotic agents with potential activity against resistant bacterial strains.
Development of Non-imidazole Histamine H3 Receptor Agonists
Compounds with an azetidinone moiety have been identified as high-affinity non-imidazole histamine H3 receptor agonists . These agonists can be used in the treatment of central nervous system disorders such as narcolepsy, Alzheimer’s disease, and obesity. The unique structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” may offer a new avenue for the development of such agonists.
Green Chemistry Applications
The azetidinone ring found in “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be synthesized using green chemistry approaches, such as microwave-assisted synthesis . This method reduces the use of hazardous solvents and energy consumption, aligning with the principles of sustainable and environmentally friendly chemistry.
Pharmacological Research
The structural features of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” make it a valuable tool for pharmacological research, particularly in the study of β-lactamase inhibitors . These inhibitors can enhance the efficacy of β-lactam antibiotics and are vital in the fight against antibiotic resistance.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis . It can undergo various chemical reactions to produce a wide range of derivatives, which can then be utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biotechnology
In biotechnological applications, “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be used in enzyme-mediated reactions to produce optically pure substances . The chiral nature of the azetidinone ring is particularly useful in the production of enantiomerically pure pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-propylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-3-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSUORMLDOVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-propylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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